(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile, commonly referred to as GSK690, is a chemical compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This compound is part of a broader category of benzonitrile derivatives that have been explored for their biological activities, especially in the context of cancer treatment and drug resistance mechanisms.
GSK690 was synthesized and characterized by WuXi AppTec, a global pharmaceutical and biotechnology company. The compound's structure has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry, ensuring its integrity for research purposes .
GSK690 is classified as a small molecule inhibitor with the following characteristics:
The synthesis of GSK690 involves several key steps that focus on constructing its complex molecular architecture. The synthetic route typically includes:
The successful synthesis of GSK690 has been documented in various studies, highlighting its reproducibility and reliability as a research tool .
GSK690 features a complex molecular structure characterized by several functional groups:
The detailed structural analysis is essential for understanding the interactions between GSK690 and its biological targets .
GSK690 participates in several chemical reactions that are crucial for its function as an LSD1 inhibitor:
These reactions are fundamental to elucidating the mechanism by which GSK690 exerts its therapeutic effects .
The mechanism of action of GSK690 primarily revolves around its role as an LSD1 inhibitor:
Studies have shown that GSK690 effectively sensitizes resistant cancer cells to treatment by modulating epigenetic landscapes .
GSK690 has several notable applications in scientific research:
(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile is a structurally complex small molecule featuring a central 3,5-disubstituted pyridine ring. Each substituent contributes distinct physicochemical properties: a 4-cyanophenyl group at the 3-position, a p-tolyl (4-methylphenyl) group at the 2-position, and a pyrrolidin-3-ylmethoxy group at the 5-position. Critically, the pyrrolidine ring incorporates a chiral center at the 3-position, with the (R)-enantiomer exhibiting the desired biological activity [2] [5].
Systematic Nomenclature and Identifiers:
N#CC1=CC=C(C2=CC(OC[C@H]3CNCC3)=CN=C2C4=CC=C(C)C=C4)C=C1
[2] IQVDLEXWAPYWDT-LJQANCHMSA-N
[2] The stereochemistry is crucial for activity, confirmed by the synthesis and isolation of the (R)-enantiomer, often handled as stable salts like the hydrochloride (CAS 2109404-02-4) [5]. The 4-cyanophenyl group contributes significant polarity and potential for hydrogen bonding via the nitrile moiety, while the p-tolyl and pyrrolidine groups enhance hydrophobic interactions [9].
Table 1: Chemical Identity of (R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile
Property | Value or Identifier |
---|---|
Systematic Name | (R)-4-[5-(Pyrrolidin-3-ylmethoxy)-2-(4-methylphenyl)pyridin-3-yl]benzonitrile |
Primary Synonyms | GSK690, GSK-690, GSK354 |
CAS Number | 2101305-84-2 |
Molecular Formula | C₂₄H₂₅N₃O |
Molecular Weight | 371.48 g/mol |
Key SMILES | N#CC1=CC=C(C2=CC(OC[C@H]3CNCC3)=CN=C2C4=CC=C(C)C=C4)C=C1 |
InChI Key | IQVDLEXWAPYWDT-LJQANCHMSA-N |
Stereochemistry | (R)-configuration at pyrrolidine C3 |
Common Salt Form | Hydrochloride (CAS 2109404-02-4) |
The discovery of (R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile (GSK690) emerged from targeted efforts to develop potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic target implicated in cancer. Early LSD1 inhibitors, like tranylcypromine (TCP), were irreversible, covalent inhibitors with limitations in selectivity and potential off-target effects (e.g., MAO inhibition) [3]. The quest for reversible inhibitors led to scaffold-hopping strategies starting from initial leads like piperidine-containing compounds (e.g., 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile). GSK690 represents a strategic refinement where the piperidine ring was replaced with pyrrolidine, introducing a chiral center and potentially improving binding interactions within the LSD1 catalytic pocket [7] [9].
Medicinal chemistry optimization focused on:
Table 2: Key Developmental Milestones of GSK690 and Related Inhibitors
Compound Class/Lead | Key Features | LSD1 Biochemical Potency | Selectivity Highlights | Ref |
---|---|---|---|---|
Tranylcypromine (TCP) derivatives | Irreversible, covalent FAD binders | Sub-µM IC₅₀ | Poor selectivity over MAO-A/MAO-B | [3] |
Piperidine-based reversible inhibitors | e.g., 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | Low nM Kd/IC₅₀ (e.g., 29 nM Ki) | Improved MAO selectivity | [9] |
GSK690 (Pyrrolidine-based, (R)-enantiomer) | Reversible, non-covalent; Chiral center optimized | IC₅₀ = 90 nM | >200 µM vs. MAO-A; No significant MAO-B inhibition | [2] [7] |
Scaffold-Hop Derivatives (e.g., 21g) | Based on GSK690 core; e.g., 4-(pyrrolidin-3-yl)benzonitrile derivatives | IC₅₀ = 57 nM; Kd = 22 nM | Improved hERG selectivity vs. GSK690 | [7] |
(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile (GSK690) functions as a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a crucial epigenetic eraser enzyme. LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, specifically demethylates mono- and dimethylated lysine 4 on histone H3 (H3K4me1/me2), generally acting as a transcriptional repressor. It is overexpressed in numerous cancers (e.g., AML, prostate, breast) and contributes to oncogenesis by silencing tumor suppressor genes and blocking cellular differentiation [3].
Mechanism of LSD1 Inhibition by GSK690:
Functional Cellular Effects:GSK690 demonstrates robust on-target effects in cancer cell lines, particularly hematological malignancies:
Table 3: Key Biochemical and Cellular Activities of GSK690
Activity Parameter | Value | Assay System | Significance | Ref |
---|---|---|---|---|
LSD1 Biochemical IC₅₀ | 90 nM | In vitro enzyme assay | Confirms direct, potent target inhibition | [2] |
MAO-A Biochemical IC₅₀ | > 200 µM | In vitro enzyme assay | Demonstrates high selectivity over related enzymes | [2] |
CD86 Induction (EC₅₀) | 1.4 µM | Human THP-1 AML cells | Cellular biomarker of LSD1 inhibition & differentiation | [2] |
LY96/MD-2 Induction (EC₅₀) | 423 nM | Human MV4-11 AML cells | Cellular biomarker of LSD1 inhibition | [2] |
Adipogenesis Prevention | Active (Concentration not specified) | Murine preadipocyte cultures | Demonstrates effect on cellular differentiation pathway | [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7